molecular formula C8H17N2O7P B14377616 O-Phosphono-L-seryl-L-valine CAS No. 88169-78-2

O-Phosphono-L-seryl-L-valine

Cat. No.: B14377616
CAS No.: 88169-78-2
M. Wt: 284.20 g/mol
InChI Key: QXPPVHZQRKVYKO-WDSKDSINSA-N
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Description

O-Phosphono-L-seryl-L-valine is a chemical compound with the molecular formula C₈H₁₇N₂O₇P It is a dipeptide consisting of L-serine and L-valine, where the hydroxyl group of the serine residue is phosphorylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Phosphono-L-seryl-L-valine can be achieved through solid-phase peptide synthesis (SPPS) techniques. The process involves the use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, where the amino acids are sequentially added to a solid support. The phosphorylation of the serine residue is typically performed using phosphoramidite reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis methods. The choice of method depends on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pH, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

O-Phosphono-L-seryl-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the phosphorylated serine residue.

    Substitution: The phosphoryl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated serine derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

O-Phosphono-L-seryl-L-valine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-Phosphono-L-seryl-L-valine involves its interaction with specific molecular targets, such as kinases and phosphatases. The phosphorylated serine residue can mimic natural phosphorylation sites in proteins, allowing the compound to modulate signaling pathways and enzyme activities. This makes it a valuable tool for studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Phosphono-L-seryl-L-valine is unique due to the presence of the valine residue, which imparts specific hydrophobic interactions and steric effects. These properties can influence the compound’s behavior in biological systems and its interactions with enzymes and other proteins.

Properties

CAS No.

88169-78-2

Molecular Formula

C8H17N2O7P

Molecular Weight

284.20 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C8H17N2O7P/c1-4(2)6(8(12)13)10-7(11)5(9)3-17-18(14,15)16/h4-6H,3,9H2,1-2H3,(H,10,11)(H,12,13)(H2,14,15,16)/t5-,6-/m0/s1

InChI Key

QXPPVHZQRKVYKO-WDSKDSINSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](COP(=O)(O)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(COP(=O)(O)O)N

Origin of Product

United States

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